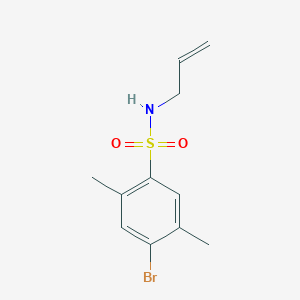![molecular formula C16H17ClN2O3 B5117746 (5-chloro-2-nitrophenyl)[2-(3,4-dimethylphenoxy)ethyl]amine](/img/structure/B5117746.png)
(5-chloro-2-nitrophenyl)[2-(3,4-dimethylphenoxy)ethyl]amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-chloro-2-nitrophenyl)[2-(3,4-dimethylphenoxy)ethyl]amine, also known as CNOPE, is a chemical compound that has been the focus of scientific research in recent years. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biological research.
Wissenschaftliche Forschungsanwendungen
(5-chloro-2-nitrophenyl)[2-(3,4-dimethylphenoxy)ethyl]amine has been the subject of several scientific studies due to its potential applications in various fields. One of the primary applications of (5-chloro-2-nitrophenyl)[2-(3,4-dimethylphenoxy)ethyl]amine is in medicinal chemistry. Researchers have studied the compound's potential as a drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease.
Wirkmechanismus
The mechanism of action of (5-chloro-2-nitrophenyl)[2-(3,4-dimethylphenoxy)ethyl]amine is not fully understood. However, studies have shown that the compound may act as an inhibitor of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of the neurotransmitter acetylcholine, which is important for cognitive function.
Biochemical and Physiological Effects:
Studies have shown that (5-chloro-2-nitrophenyl)[2-(3,4-dimethylphenoxy)ethyl]amine has several biochemical and physiological effects. For example, the compound has been shown to increase the levels of acetylcholine in the brain, which may improve cognitive function. Additionally, (5-chloro-2-nitrophenyl)[2-(3,4-dimethylphenoxy)ethyl]amine has been shown to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using (5-chloro-2-nitrophenyl)[2-(3,4-dimethylphenoxy)ethyl]amine in lab experiments is its high potency. The compound has been shown to be effective at very low concentrations, which makes it useful for studying the effects of small molecules on biological systems. However, one limitation of using (5-chloro-2-nitrophenyl)[2-(3,4-dimethylphenoxy)ethyl]amine is that it may have off-target effects, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on (5-chloro-2-nitrophenyl)[2-(3,4-dimethylphenoxy)ethyl]amine. One area of interest is the development of more potent and selective inhibitors of acetylcholinesterase and butyrylcholinesterase. Additionally, researchers may investigate the potential of (5-chloro-2-nitrophenyl)[2-(3,4-dimethylphenoxy)ethyl]amine as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's disease. Finally, studies may focus on the optimization of the synthesis method for (5-chloro-2-nitrophenyl)[2-(3,4-dimethylphenoxy)ethyl]amine, with the goal of improving yield and purity.
Synthesemethoden
The synthesis of (5-chloro-2-nitrophenyl)[2-(3,4-dimethylphenoxy)ethyl]amine involves a series of chemical reactions that result in the formation of the final product. The starting materials for the synthesis are 5-chloro-2-nitroaniline and 3,4-dimethylphenol. These two compounds are reacted with ethylene oxide to form 2-(3,4-dimethylphenoxy)ethylamine, which is then reacted with 4-chloro-3-nitrobenzaldehyde to form (5-chloro-2-nitrophenyl)[2-(3,4-dimethylphenoxy)ethyl]amine.
Eigenschaften
IUPAC Name |
5-chloro-N-[2-(3,4-dimethylphenoxy)ethyl]-2-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O3/c1-11-3-5-14(9-12(11)2)22-8-7-18-15-10-13(17)4-6-16(15)19(20)21/h3-6,9-10,18H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYPQKOJTKWXJHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCNC2=C(C=CC(=C2)Cl)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{3-[(2,6,8-trimethyl-4-quinolinyl)amino]phenyl}ethanone hydrochloride](/img/structure/B5117674.png)
![1-methyl-5-[(1,3-thiazol-2-ylamino)carbonyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B5117675.png)
![methyl 4-methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B5117678.png)


![2-methyl-1-[(2-nitrophenyl)sulfonyl]piperidine](/img/structure/B5117696.png)
![1-(5-chloro-1H-benzimidazol-2-yl)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]methanamine](/img/structure/B5117716.png)
![4-methyl-N-({[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5117720.png)
![N-{3-(4-bromophenyl)-2-[(4-methylbenzoyl)amino]acryloyl}glycine](/img/structure/B5117723.png)

![3-methyl-1-[(2-methylphenoxy)acetyl]-5-(3-pyridinyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B5117733.png)
![4-[1-(2-chlorophenyl)-1H-pyrazol-4-yl]-N-[(2S)-tetrahydrofuran-2-ylmethyl]pyrimidin-2-amine](/img/structure/B5117735.png)
![1-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}-4-phenylpiperazine](/img/structure/B5117749.png)
